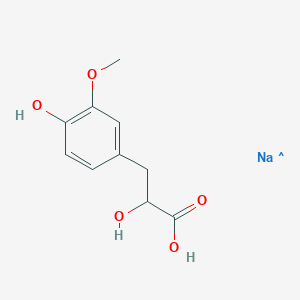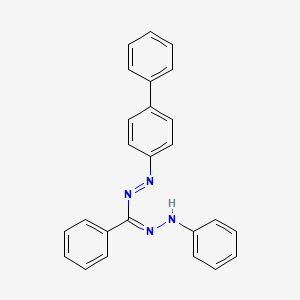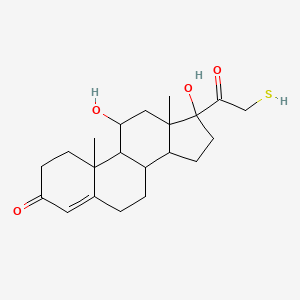
Vanillactic acid sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanillactic acid sodium can be synthesized through the reaction of vanillactic acid with sodium hydroxide. The reaction typically involves dissolving vanillactic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of biocatalysts or microbial fermentation. These methods can enhance the yield and purity of the compound. For example, microbial fermentation using genetically engineered microorganisms can be employed to produce vanillactic acid, which is then converted to its sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Vanillactic acid sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillic acid.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Vanillic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Vanillactic acid sodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: this compound is used in the production of flavoring agents and fragrances.
Comparación Con Compuestos Similares
Vanillactic acid sodium can be compared with other similar compounds, such as:
Vanillic acid: Both compounds share a similar aromatic structure, but vanillic acid lacks the lactate moiety.
Ferulic acid: This compound also contains a methoxy and hydroxyl group on the benzene ring but has a different side chain.
Caffeic acid: Similar to this compound, caffeic acid has antioxidant properties but differs in its chemical structure.
Propiedades
Fórmula molecular |
C10H12NaO5 |
|---|---|
Peso molecular |
235.19 g/mol |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |
Clave InChI |
OZPXLDHTDQHNSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/no-structure.png)
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)

![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)





![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
